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Abstract

JZL195 is a potent and selective dual inhibitor of the two primary enzymes responsible for the
degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol
lipase (MAGL). By simultaneously blocking these two key metabolic pathways, JZL195
produces significant and sustained elevations in the endogenous levels of the principal
endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This unique
pharmacological profile has made JZL195 an invaluable research tool for elucidating the
synergistic and distinct physiological roles of AEA and 2-AG signaling. This technical guide
provides a comprehensive overview of the discovery, history, and development of JZL195,
including its mechanism of action, quantitative pharmacological data, detailed experimental
protocols for its characterization, and the key signaling pathways it modulates.

Introduction: The Rationale for Dual FAAH/MAGL
Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide
array of physiological processes, including pain, mood, appetite, and memory. The primary
signaling molecules of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are

lipid neurotransmitters that activate cannabinoid receptors, most notably CB1 and CB2. The
biological actions of AEA and 2-AG are terminated by enzymatic hydrolysis. Fatty acid amide
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hydrolase (FAAH) is the primary enzyme responsible for AEA degradation, while
monoacylglycerol lipase (MAGL) is the principal hydrolase for 2-AG[1].

Early research into modulating the ECS focused on the development of selective inhibitors for
either FAAH or MAGL. While these selective inhibitors demonstrated therapeutic potential, they
often failed to replicate the full spectrum of effects observed with direct-acting cannabinoid
receptor agonists like A°-tetrahydrocannabinol (THC). This suggested that the simultaneous
elevation of both AEA and 2-AG might be necessary to achieve broader therapeutic efficacy or
to uncover synergistic interactions between these two endocannabinoid signaling pathways[2].
This hypothesis provided the foundational rationale for the development of a dual FAAH/MAGL
inhibitor.

The Discovery of JZL195

Researchers at The Scripps Research Institute, led by Benjamin Cravatt, embarked on a
program to develop a potent and selective dual FAAH/MAGL inhibitor. Their strategy was
based on an electrophilic N-carbonyl piperazine carbamate scaffold, a structural motif common
to both the MAGL-selective inhibitor JZL184 and FAAH-selective inhibitors. Through iterative
cycles of medicinal chemistry and screening, they aimed to optimize both potency and
selectivity.

A key technology in this process was competitive activity-based protein profiling (ABPP). This
chemoproteomic technique allows for the assessment of an inhibitor's potency and selectivity
against a large number of enzymes simultaneously within a native biological system, such as a
mouse brain proteome. Early candidates showed off-target activity against neuropathy target
esterase (NTE), an enzyme whose inhibition can lead to toxicity. This guided the chemical
synthesis efforts to minimize NTE activity, culminating in the development of JZL195, an N-(3-
phenoxybenzyl) piperazine carbamate[3].

Chemical and Physical Properties of JZL195

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4150743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4518073/
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://nomuraresearchgroup.com/wp-content/uploads/2015/01/Long-Nomura-et-al-2009-PNAS.pdf
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

4-nitrophenyl 4-[(3-

UPAC Name phenoxyphenyl)methyl]piperazine-1-carboxylate
Molecular Formula C24H23N30s5

Molecular Weight 433.46 g/mol

CAS Number 1210004-12-8

Appearance Solid

Solubility Soluble in DMSO to 50 mM

Storage Store at -20°C

Mechanism of Action

JZL195 is an irreversible inhibitor of both FAAH and MAGL. It acts by covalently modifying the
active site serine nucleophile of these enzymes, thereby rendering them inactive. This inhibition
of FAAH and MAGL leads to a decrease in the hydrolysis of their respective substrates, AEA
and 2-AG. The resulting accumulation of AEA and 2-AG in the brain and peripheral tissues
enhances their signaling at cannabinoid receptors and other targets, leading to a variety of
physiological effects.

Quantitative Pharmacological Data
Table 1: In Vitro Inhibitory Potency of JZL195
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Enzyme Species Assay Type ICs0 (NM) Reference
Substrate

FAAH Mouse ] 2 [4][5]
Hydrolysis
Substrate

MAGL Mouse ) 4 [41[5]
Hydrolysis
Competitive

FAAH Mouse 13 [3]
ABPP
Competitive

MAGL Mouse 19 [3]
ABPP
Competitive

FAAH Rat ~10-100
ABPP
Competitive

MAGL Rat ~10-100
ABPP
Competitive

FAAH Human ~10-100
ABPP
Competitive

MAGL Human ~10-100
ABPP

Table 2: In Vivo Effects of JZL195 on Brain
Endocannabinoid L evels in Mice

Brain AEA Brain 2-AG

JZL195 Dose Time Post- Levels (Fold Levels (Fold

. .. . . Reference

(mglkg, i.p.) Injection (h) increase vs. increase vs.
vehicle) vehicle)
Dose-dependent  Dose-dependent

3-20 4 _ _
increase increase

20 4 ~10 ~10 [6]
Sustained Sustained

20 10 _ _ [6]
elevation elevation
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Table 3: In Vivo Effects of JZL195 on Brain

Endocannabinoid L evels in Rats

Brain AEA Brain 2-AG
JZL195 Dose ) . Levels (Fold Levels (Fold
. Brain Region . . Reference
(mglkg, i.p.) increase vs. increase vs.
vehicle) vehicle)
Nucleus Significant
15 _ ~4.5-7 [1]
Accumbens increase
Nucleus Significant
30 _ ~4.5-7 [1]
Accumbens increase
Caudate Significant
15 _ ~4.5-7 [1]
Putamen increase
Caudate Significant
30 , ~4.5-7 [1]
Putamen increase
) Significant
15 Hippocampus ] ~4.5-7 [1]
increase
) Significant
30 Hippocampus ) ~4.5-7 [1]
increase
Significant
15 Prefrontal Cortex ~4.5-7 [1]
increase
Significant
30 Prefrontal Cortex ~4.5-7 [1]
increase

Experimental Protocols
Synthesis of JZL195

While a detailed, step-by-step synthesis protocol for JZL195 is not publicly available in the

primary literature, its structure as a 4-nitrophenyl carbamate derivative of a substituted

piperazine suggests a synthetic route involving the reaction of 1-((3-

phenoxyphenyl)methyl)piperazine with 4-nitrophenyl chloroformate. The starting piperazine

derivative can be synthesized via standard organic chemistry methods, likely involving the
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alkylation of piperazine with 1-(bromomethyl)-3-phenoxybenzene. Purification would typically
be achieved through column chromatography.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of JZL195 against serine hydrolases in a
complex proteome.

Materials:

Mouse brain membrane proteome

JZL195

Fluorophosphonate-rhodamine (FP-Rh) probe

SDS-PAGE gels

Fluorescence gel scanner

Protocol:

Prepare mouse brain membrane proteomes by homogenization and ultracentrifugation.

e Pre-incubate aliquots of the proteome with varying concentrations of JZL195 for 30 minutes
at 37°C.

e Add the broad-spectrum serine hydrolase probe, FP-Rh (typically 1 uM), to each aliquot and
incubate for another 30 minutes at 37°C.

e Quench the labeling reaction by adding SDS-PAGE loading buffer.

o Separate the proteins by SDS-PAGE.

 Visualize the fluorescently labeled serine hydrolases using a gel scanner.

o Quantify the fluorescence intensity of the bands corresponding to FAAH and MAGL to
determine the concentration of JZL195 required to inhibit their labeling by FP-Rh, from which
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ICso values can be calculated. A reduction in fluorescence intensity indicates inhibition by
JZL195.

Substrate Hydrolysis Assays

Objective: To measure the inhibitory effect of JZL195 on the enzymatic activity of FAAH and
MAGL.

Materials:

Recombinant FAAH and MAGL or mouse brain membrane preparations

JZL195

Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) substrates

LC-MS system

Protocol:

Pre-incubate the enzyme source (recombinant enzyme or brain membranes) with varying
concentrations of JZL195 for 30 minutes at 37°C.

« Initiate the enzymatic reaction by adding the respective substrate (e.g., 100 uM AEA for
FAAH or 100 pM 2-AG for MAGL).

» Allow the reaction to proceed for a defined period.

e Quench the reaction, typically by adding a cold organic solvent like acetonitrile.
o Extract the lipids.

e Quantify the amount of substrate remaining or product formed using LC-MS.

o Calculate the percent inhibition at each JZL195 concentration and determine the 1Cso value.

In Vivo Cannabinoid Tetrad Test in Mice
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Objective: To assess the CB1 receptor-mediated behavioral effects of JZL195. The tetrad
consists of four tests: antinociception, catalepsy, hypomaotility, and hypothermia.

Materials:

e C57BL/6 mice

e JZL195

» Vehicle control

e Hot plate or tail-immersion apparatus

o Bar test apparatus

o Open field activity chambers

e Rectal thermometer

Protocol:

e Administer JZL195 or vehicle intraperitoneally (i.p.) to the mice.

» At a specified time post-injection (e.g., 50-60 minutes), perform the following tests in
sequence:

o Antinociception (Hot Plate Test): Place the mouse on a hot plate (e.g., 54-58°C) and
measure the latency to a nociceptive response (e.g., paw lick or jump). An increase in
latency indicates analgesia.

o Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised
approximately 3-4 cm from the surface. Measure the time the mouse remains immobile.
Immobility for more than 20 seconds is typically considered catalepsy.

o Hypomotility (Open Field Test): Place the mouse in an open field arena and record its
locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 5-10
minutes). A decrease in activity indicates hypomotility.
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o Hypothermia: Measure the mouse's core body temperature using a rectal probe. A
decrease in temperature indicates hypothermia.

o Compare the results from the JZL195-treated group to the vehicle-treated group to
determine the presence and magnitude of cannabinoid-like effects.

Endocannabinoid Extraction and Quantification from
Brain Tissue

Objective: To measure the levels of AEA and 2-AG in the brains of JZL195-treated animals.
Materials:

Mouse brains

Internal standards (deuterated AEA and 2-AG)

Organic solvents (e.g., ethyl acetate/hexane or chloroform/methanol)

Solid-phase extraction (SPE) columns

LC-MS/MS system
Protocol:

» Rapidly harvest and freeze the mouse brain following euthanasia at a specific time after
JZL195 administration.

e Homogenize the brain tissue in a suitable solvent containing the deuterated internal
standards.

o Perform a liquid-liquid extraction to isolate the lipid fraction.
» Further purify the lipid extract using SPE to remove interfering substances.

o Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
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Inject the sample into an LC-MS/MS system for the separation and quantification of AEA and
2-AG.

Calculate the concentrations of AEA and 2-AG relative to the internal standards and
normalize to the tissue weight.

Signaling Pathways and Experimental Workflows
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Caption: Endocannabinoid signaling pathway modulated by JZL195.
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Caption: Experimental workflow for the characterization of JZL195.

Conclusion

JZL 195 has proven to be a pivotal pharmacological tool that has significantly advanced our
understanding of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL has
allowed for the exploration of the combined roles of AEA and 2-AG in a manner that was not
possible with selective inhibitors. The data generated from studies using JZL195 have provided
compelling evidence for the synergistic interactions between the two major endocannabinoid
signaling pathways in regulating a variety of physiological and behavioral processes. This in-
depth technical guide serves as a comprehensive resource for researchers utilizing JZL195,
providing the necessary background, quantitative data, and methodological details to facilitate
further investigations into the complex and multifaceted endocannabinoid system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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